molecular formula C13H9Cl2FN2O B5809113 N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea

Cat. No. B5809113
M. Wt: 299.12 g/mol
InChI Key: NZFDVLKKZLIUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea, also known as CFPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes that are involved in the regulation of various physiological processes.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea on individual enzymes is not well understood and requires further investigation. However, it is believed that N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting fatty acid synthase, an enzyme that is overexpressed in many types of cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have an effect on lipid metabolism by inhibiting fatty acid synthase.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a useful tool for studying their function. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has some limitations for use in lab experiments. It is a relatively new compound, and its effects on many enzymes and physiological processes are not well understood. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has not been extensively studied in vivo, and its effects on whole organisms are not well known.

Future Directions

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several potential future directions for research. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea analogs that have improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea's effects on other physiological processes, such as inflammation and immune function. Additionally, the development of new methods for the synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea and its analogs could lead to the discovery of new compounds with even greater therapeutic potential.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate urea, which is then converted to N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea by the addition of a suitable reagent such as triethylamine. The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is a relatively straightforward process and can be carried out on a large scale.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, fatty acid synthase, and acetylcholinesterase. These enzymes play important roles in various physiological processes, including the regulation of acid-base balance, lipid metabolism, and neurotransmitter signaling. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been investigated for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and obesity.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFDVLKKZLIUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea

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